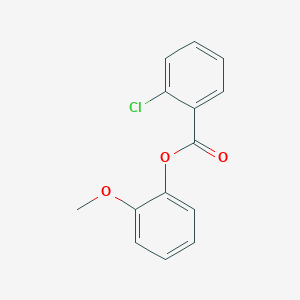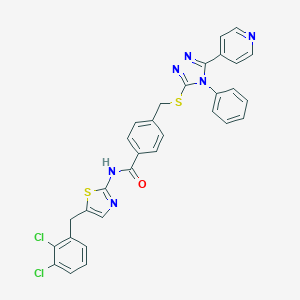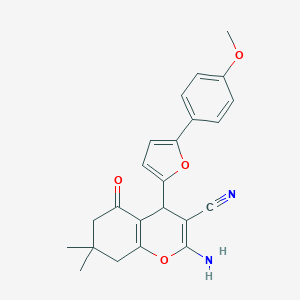
2-Methoxyphenyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyphenyl 2-chlorobenzoate, also known as O-Methyl Salicyloyl Chloride, is a chemical compound with the molecular formula C8H7ClO3. It is a white crystalline solid that is commonly used in organic synthesis. This compound is widely used in the pharmaceutical industry, agrochemical industry, and other chemical industries.
Mecanismo De Acción
The mechanism of action of 2-Methoxyphenyl 2-chlorobenzoate is not fully understood. However, it is believed that this compound inhibits the activity of cyclooxygenase, which is an enzyme responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the activity of cyclooxygenase, 2-Methoxyphenyl 2-chlorobenzoate reduces the production of prostaglandins and, therefore, reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-Methoxyphenyl 2-chlorobenzoate has various biochemical and physiological effects. It has anti-inflammatory, analgesic, and antipyretic properties. It reduces inflammation by inhibiting the production of prostaglandins. It reduces pain by blocking the transmission of pain signals to the brain. It reduces fever by acting on the hypothalamus, which is responsible for regulating body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxyphenyl 2-chlorobenzoate has several advantages for lab experiments. It is readily available and easy to synthesize. It is stable and can be stored for a long time. It is also relatively cheap. However, it has some limitations. It is toxic and can cause skin and eye irritation. It should be handled with care and stored in a well-ventilated area. It is also not very soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 2-Methoxyphenyl 2-chlorobenzoate. One possible direction is to investigate its potential as an antifungal and antibacterial agent. Another direction is to explore its potential as an anti-tumor agent. Further research is also needed to understand its mechanism of action and to develop more efficient synthesis methods. Additionally, the toxicity of this compound should be further investigated to ensure its safe use in various applications.
Conclusion:
2-Methoxyphenyl 2-chlorobenzoate is a widely used chemical compound with various scientific research applications. It has anti-inflammatory, analgesic, and antipyretic properties and is used in the synthesis of various biologically active compounds. It has advantages for lab experiments but also has some limitations and should be handled with care. Further research is needed to explore its potential in various applications and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 2-Methoxyphenyl 2-chlorobenzoate involves the reaction between O-methyl salicylic acid and thionyl chloride. The reaction takes place in the presence of a catalyst, usually pyridine, and produces 2-Methoxyphenyl 2-chlorobenzoate as the final product. The reaction can be represented as follows:
2-Methoxyphenyl 2-chlorobenzoate Salicylic Acid + Thionyl Chloride + Pyridine → 2-Methoxyphenyl 2-chlorobenzoate + Hydrogen Chloride
Aplicaciones Científicas De Investigación
2-Methoxyphenyl 2-chlorobenzoate has various scientific research applications. It is used as a starting material for the synthesis of various biologically active compounds. It is used in the synthesis of salicyloyl-β-D-glucopyranoside, which has anti-inflammatory and anti-tumor properties. It is also used in the synthesis of 2-(2-methoxyphenyl)benzo[b]thiophene, which has antifungal and antibacterial properties.
Propiedades
Fórmula molecular |
C14H11ClO3 |
|---|---|
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
(2-methoxyphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO3/c1-17-12-8-4-5-9-13(12)18-14(16)10-6-2-3-7-11(10)15/h2-9H,1H3 |
Clave InChI |
PEIYYNSPTJHVPY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2=CC=CC=C2Cl |
SMILES canónico |
COC1=CC=CC=C1OC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285836.png)
![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)




![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)
